5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal is an organic compound with the molecular formula C14H22O It is characterized by a cyclohexene ring substituted with an isopropyl group and a pentenyl chain terminating in an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pentenyl Chain: The pentenyl chain can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone.
Formation of the Aldehyde Group: The final step involves the oxidation of the terminal alcohol group to an aldehyde using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Isopropyl chloride (C3H7Cl), Aluminum chloride (AlCl3)
Major Products Formed
Oxidation: 5-(4-Isopropyl-1-cyclohexen-1-yl)pentanoic acid
Reduction: 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol
Substitution: Various substituted cyclohexenes depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the compound’s hydrophobic cyclohexene ring may facilitate interactions with lipid membranes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(-)-(4-Isopropenyl-1-cyclohexenyl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
5-(4-Isopropyl-1-cyclohexen-1-yl)pentanoic acid: Oxidized form of the compound with a carboxylic acid group.
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol: Reduced form with a primary alcohol group.
Uniqueness
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal is unique due to its combination of a cyclohexene ring, isopropyl group, and an aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
94201-07-7 |
---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-enal |
InChI |
InChI=1S/C14H22O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,11-12,14H,3,5,8-10H2,1-2H3/b6-4+ |
InChI-Schlüssel |
LAULSHVBQKQWBA-GQCTYLIASA-N |
Isomerische SMILES |
CC(C)C1CCC(=CC1)/C=C/CCC=O |
Kanonische SMILES |
CC(C)C1CCC(=CC1)C=CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.